4-(4-Methylcyclohexyl)phenol CAS 3769-25-3 properties
4-(4-Methylcyclohexyl)phenol CAS 3769-25-3 properties
Technical Guide: 4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3) [1]
Executive Summary
4-(4-Methylcyclohexyl)phenol (CAS 3769-25-3) is a critical bicyclic organic intermediate primarily utilized in the synthesis of liquid crystal (LC) monomers and as a privileged scaffold in medicinal chemistry . Structurally, it consists of a phenol ring linked to a 4-methylcyclohexyl moiety.[1][2] This connection introduces significant geometric isomerism—specifically cis and trans configurations—which dictates its macroscopic properties.
For materials scientists, the trans-isomer is the gold standard due to its high aspect ratio and linearity, essential for forming stable nematic mesophases in display technologies. For drug development professionals, the compound serves as a lipophilic bioisostere for biphenyl structures, offering altered metabolic stability and receptor binding profiles (e.g., in estrogen receptor modulation).
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, purification protocols for isomer resolution, and applications in high-performance materials and therapeutics.
Chemical Identity & Physicochemical Properties
The properties of 4-(4-Methylcyclohexyl)phenol are heavily influence by its stereochemistry. Commercial grades often exist as mixtures unless specified as "high-purity trans".
Table 1: Chemical Identity & Core Properties
| Property | Data |
| CAS Number | 3769-25-3 |
| IUPAC Name | 4-(4-Methylcyclohexyl)phenol |
| Synonyms | p-(4-Methylcyclohexyl)phenol; 4-(Trans-4-methylcyclohexyl)phenol (for pure isomer) |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| SMILES | CC1CCC(CC1)C2=CC=C(O)C=C2 |
| InChI Key | NLMVQZFBRACNBU-UHFFFAOYSA-N |
| Appearance | White crystalline solid |
| Melting Point | 130–133 °C (Trans-isomer); Cis-isomer typically lower |
| Solubility | Soluble in ethanol, ether, benzene, toluene; Insoluble in water |
| Partition Coeff.[1][3][4][5][6] (LogP) | ~4.5 (Predicted) |
Stereochemical Criticality
-
Trans-Isomer (Diequatorial): The phenol and methyl groups are in equatorial positions on the cyclohexane ring. This configuration creates a linear, rod-like molecule (high aspect ratio), which is thermodynamically more stable and exhibits liquid crystalline behavior.
-
Cis-Isomer (Axial-Equatorial): One substituent is axial, causing a "bent" molecular shape. This disrupts molecular packing, lowers the melting point, and acts as a defect in liquid crystal matrices.
Synthesis & Manufacturing Workflows
Two primary routes dominate the synthesis of this compound. The choice depends on the required isomeric purity and scale.
Route A: Catalytic Hydrogenation of 4-(4-Methylphenyl)phenol
This is the preferred route for high-purity LC applications because it preserves the carbon skeleton and allows for stereoselective control.
-
Precursor: 4'-Methyl-4-hydroxybiphenyl.
-
Catalyst: Ruthenium on Alumina (Ru/Al₂O₃) or Palladium on Carbon (Pd/C).
-
Conditions: High pressure H₂ (50–100 bar), elevated temperature (100–150 °C).
-
Mechanism: Selective saturation of the methyl-substituted phenyl ring. The phenol ring is less prone to reduction under optimized conditions due to electronic effects.
Route B: Hydroalkylation of Phenol
A more economical industrial route using cyclohexanone derivatives.
-
Reagents: Phenol + 4-Methylcyclohexanone.
-
Catalyst: Acidic ion-exchange resins or mineral acids (e.g., H₂SO₄) promoted by thiols.
-
Mechanism: Condensation to form a bisphenol intermediate, followed by cleavage/rearrangement or direct alkylation. This route often yields a higher ratio of cis isomers and ortho-substituted byproducts, requiring rigorous purification.
Caption: Comparative synthesis pathways emphasizing the convergence on the purification step for isomer control.
Experimental Protocols
Protocol 1: Purification and Isolation of Trans-Isomer
Objective: To isolate >99% pure trans-4-(4-methylcyclohexyl)phenol from a commercial cis/trans mixture.
Principle: The trans-isomer typically has lower solubility in non-polar aliphatic hydrocarbons compared to the cis-isomer due to its higher crystallinity and packing energy.
Materials:
-
Crude 4-(4-Methylcyclohexyl)phenol (mixture).
-
Solvent: n-Heptane or Hexane (HPLC Grade).
-
Equipment: Reflux condenser, oil bath, vacuum filtration setup.
Procedure:
-
Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add 50 mL of n-heptane.
-
Reflux: Heat the mixture to reflux (approx. 98 °C) with stirring until the solid completely dissolves. If insoluble particles remain, filter hot.
-
Controlled Cooling: Remove the heat source and allow the flask to cool slowly to room temperature (25 °C) over 2 hours. Rapid cooling precipitates the cis-isomer.
-
Crystallization: Once at room temperature, cool further in an ice bath (0–4 °C) for 1 hour to maximize yield of the trans-precipitate.
-
Filtration: Filter the white crystalline solid under vacuum. Wash the cake with cold n-heptane (2 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.
-
Validation: Analyze by GC or ¹H-NMR. The trans-isomer is characterized by a specific coupling constant (J ~10-12 Hz) for the axial protons in the cyclohexane ring.
Protocol 2: Characterization via Differential Scanning Calorimetry (DSC)
Objective: To determine phase transition temperatures (Melting Point and Clearing Point).
Procedure:
-
Weigh 2–5 mg of the purified sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Cycle 1: Heat from 20 °C to 150 °C at a rate of 10 °C/min to erase thermal history.
-
Cooling: Cool to 0 °C at 10 °C/min.
-
Cycle 2: Heat from 0 °C to 150 °C at 5 °C/min. Record the onset of the endothermic peak as the melting point.
-
Note: If the compound exhibits liquid crystalline phases (monotropic or enantiotropic), secondary peaks corresponding to Crystal
Nematic or Nematic Isotropic transitions will be observed.
Applications in Materials Science & Drug Development
A. Liquid Crystal Displays (LCDs)
The trans-isomer is a fundamental building block for nematic liquid crystals .
-
Role: It serves as the rigid core (mesogen). The cyclohexyl ring provides low optical anisotropy (
) and low viscosity compared to biphenyl analogs, while the phenol group allows for esterification to extend the rigid core. -
Benefit: Incorporating cyclohexyl-phenyl cores reduces the rotational viscosity (
) of the mixture, leading to faster pixel response times in displays.
B. Medicinal Chemistry: The Bioisostere Strategy
In drug design, the 4-methylcyclohexyl group is used to modulate the physicochemical properties of phenol-based drugs.
-
Lipophilicity: Increases LogP, enhancing membrane permeability.
-
Metabolic Stability: The cyclohexane ring is resistant to aromatic hydroxylation (CYP450 metabolism) compared to a phenyl ring.
-
Receptor Fit: Mimics the steric bulk of a phenyl group but with a different 3D geometry (buckled vs. flat), which can improve selectivity for nuclear receptors like Estrogen Receptor Beta (ER\beta) .
Caption: Dual utility of the scaffold in tuning physical parameters for displays and pharmacokinetic profiles for drugs.
Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long-lasting effects (typical for alkylphenols).
-
Handling Protocol:
-
Handle under a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place under inert gas (Nitrogen/Argon) if long-term storage is required to prevent oxidation of the phenol group.
References
-
PubChem. (2025).[1][5] 4-(4-Methylcyclohexyl)phenol Compound Summary. National Library of Medicine.[5] [Link]
- Kelly, S. M., & O'Neill, M. (2000). Liquid Crystals for Electro-optic Applications. Handbook of Advanced Electronic and Photonic Materials and Devices. Academic Press. (Contextual reference for cyclohexylphenol use in LCs).
Sources
- 1. 4-(4-Methylcyclohexyl)phenol | C13H18O | CID 21625144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 4-(trans-4-Pentylcyclohexyl)phenol | CymitQuimica [cymitquimica.com]
- 5. 4-(trans-4-Ethylcyclohexyl)phenol | C14H20O | CID 10910647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
